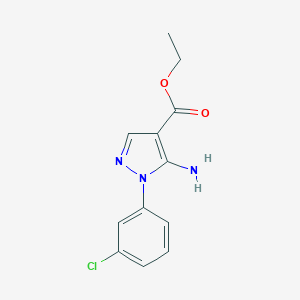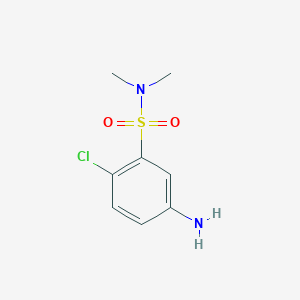
Aluminum, compd. with manganese (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aluminum-manganese alloys involves controlled methods to achieve desired compositions and phases. Kono (1958) discovered a new hexagonal close-packed phase and a metastable tetragonal ferromagnetic phase in the manganese-aluminum system, highlighting the conditions necessary for their formation and their thermal and magnetic properties (Kono, 1958).
Molecular Structure Analysis
The molecular structure of aluminum-manganese compounds varies with their composition and treatment. Balaev et al. (2013) investigated the structural, microstructural, and magnetic properties of aluminum-manganese oxide, revealing a ferrimagnet structure with a Curie point of 26 K, indicating the compound's intricate structural and magnetic characteristics (Balaev et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of aluminum-manganese alloys depend significantly on their composition and processing. Research by Přibil and Veselý (1971) developed a complexometric determination of aluminum in the presence of manganese, demonstrating the intricate chemical behaviors and the role of manganese in influencing aluminum's reactivity (Přibil & Veselý, 1971).
Physical Properties Analysis
The physical properties, including density, melting point, and electrical conductivity, are critical for the application of aluminum-manganese compounds. The addition of aluminum can refine the microstructure of magnesium-manganese alloys, improving tensile yield strength due to grain boundary strengthening, solid solution strengthening, and precipitation hardening behaviors (Yu et al., 2017).
Chemical Properties Analysis
Aluminum-manganese alloys' chemical properties, such as corrosion resistance and chemical stability, are enhanced by the formation of protective oxide layers and the selective dissolution of manganese. Chen et al. (2020) found that manganese's addition to aluminum enhances corrosion resistance by facilitating the formation of a denser, thinner oxide layer, indicating the beneficial effects of manganese on aluminum's chemical properties (Chen et al., 2020).
Applications De Recherche Scientifique
Structural and Magnetic Properties
- Manganese-Aluminum Spinels : Studies have explored the structural, microstructural, and magnetic properties of aluminum-manganese oxide. These compounds demonstrate ferrimagnetic characteristics, with a focus on their behavior in different thermal treatment conditions and environments (Balaev et al., 2013).
Surface Properties and Alloy Coatings
- Aluminum-Based Alloy Coatings : Aluminum-manganese compounds have been used to enhance the surface properties of aluminum alloys. Research has focused on the effects of manganese addition and laser parameters on the morphology and distribution of intermetallics in coatings, which is crucial for material quality (Fatoba et al., 2019).
Corrosion Resistance
- Enhancing Corrosion Resistance : The addition of manganese to aluminum alloys has been found to enhance their corrosion resistance. This is attributed to the formation of a denser, thinner oxide layer, which increases the alloy's barrier characteristics (Chen et al., 2020).
Mechanical Behavior
- Impact on Mechanical Behavior : Manganese is known to contribute to the uniform deformation of aluminum alloys. Increasing manganese content in certain aluminum alloys significantly enhances their tensile strength and ductility. This is due to the formation of manganese dispersoids that impede dislocation motion (Nam & Lee, 2000).
Electrolytes for Supercapacitors
- Aluminum Sulfate Electrolyte for MnO2 Supercapacitors : Manganese oxide, combined with aluminum sulfate as an electrolyte, shows high specific capacities in supercapacitor applications. This combination results in improved performance compared to traditional electrolytes (Chen & Peled, 2017).
Amorphous Metal Films
- Amorphous Aluminum-Manganese Films : Research into aluminum-manganese thin films has shown that varying the manganese concentration can lead to different phases, influencing the ductility and fracture properties of these films. This is important for applications in flexible electronics devices (Tran et al., 2017).
Safety And Hazards
Aluminum is a silvery-white, malleable, ductile, odorless metal . It has a boiling point of 4221°F and a freezing point/melting point of 1220°F . The specific gravity is 2.70 . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .
Orientations Futures
Aluminium–manganese alloys are used in applications with low strength requirements and also in chemical and food-related environments due to their corrosion resistance . They are processed into beverage cans and is generally referred to as the packaging material used . It is used for apparatus and pipes in the chemical industry, for roof cladding, wall coverings, pressure vessels, roller shutters, roller doors, and heat exchangers .
Propriétés
InChI |
InChI=1S/3Al.Mn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUTSCEYJYKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065291 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.88266 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6337002 | |
CAS RN |
12253-13-3 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

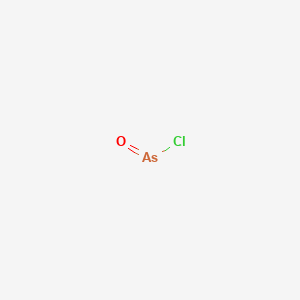
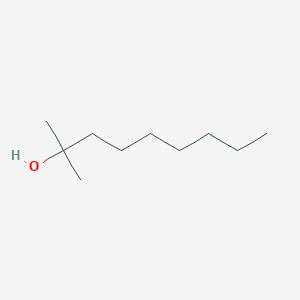

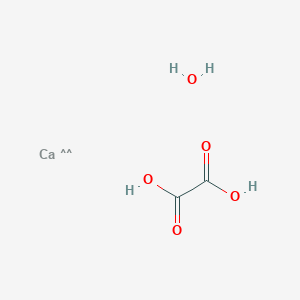

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)


